Granisetronum

Analytical Reference Standard Impurity Profiling Quality Control

Quantifying the exo-isomer impurity is a critical quality control challenge for ANDA submissions. Granisetronum (EP Impurity F) is the certified analytical reference standard that resolves this, enabling robust method validation and GMP release testing. - Certified stereochemical purity ensures accurate system suitability for HPLC/UPLC methods. - Delivered with comprehensive COA documentation (HPLC, MS, NMR) for regulatory traceability. - Long-term stability with defined -20°C storage supports consistent calibrator performance.

Molecular Formula C18H24N4O
Molecular Weight 312.4 g/mol
CAS No. 1364914-39-5
Cat. No. B027299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGranisetronum
CAS1364914-39-5
Synonyms1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide
BRL 43694
BRL 43694A
BRL-43694
BRL-43694A
BRL43694
BRL43694A
Granisetron
Granisetron Hydrochloride
Granisetron Monohydrochloride
Hydrochloride, Granisetron
Kytril
Monohydrochloride, Granisetron
Molecular FormulaC18H24N4O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
InChIInChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)
InChIKeyMFWNKCLOYSRHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.34e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Granisetronum (CAS 1364914-39-5) for Analytical Reference Standards: Procurement and Application Overview


Granisetronum, designated as CAS 1364914-39-5, is chemically identified as exo-Granisetron and is officially recognized as Granisetron EP Impurity F in pharmacopeial monographs [1]. It is a stereoisomer of the active pharmaceutical ingredient granisetron, specifically the exo-configured endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl derivative, with the molecular formula C18H24N4O and a molecular weight of 312.41 g/mol [2]. Unlike the hydrochloride salt form used in clinical formulations (CAS 107007-99-8), Granisetronum serves as a critical analytical reference standard for impurity profiling, method validation, and quality control in pharmaceutical manufacturing and regulatory submissions [3].

Why Granisetronum (CAS 1364914-39-5) Cannot Be Substituted with Clinical-Grade Granisetron Hydrochloride in Analytical Workflows


Granisetronum (exo-Granisetron) is functionally and chemically distinct from clinical-grade granisetron hydrochloride and cannot be interchanged in analytical settings. While granisetron hydrochloride (CAS 107007-99-8) is formulated for therapeutic administration as a water-soluble crystalline powder [1], Granisetronum is a stereochemically defined impurity marker (the exo-isomer) with specific chromatographic retention properties and spectral signatures used for impurity identification and quantification [2]. Using the bulk drug substance as a substitute for the impurity reference standard introduces systematic errors in analytical method validation, potentially leading to inaccurate impurity quantification, failed regulatory submissions, or batch release deviations [3]. The analytical differentiation between the endo-active pharmaceutical ingredient and the exo-impurity is critical for establishing specificity, linearity, and accuracy in validated HPLC and UPLC methods for granisetron drug products [4].

Granisetronum (CAS 1364914-39-5) Quantitative Evidence Guide: Analytical Differentiation and Regulatory Compliance


Purity Specification of Granisetronum (exo-Granisetron) as an Analytical Reference Standard

Granisetronum (CAS 1364914-39-5) is commercially supplied as an analytical reference standard with a certified purity of ≥98.0% as determined by HPLC, which meets the European Pharmacopoeia (EP) monograph requirements for impurity reference materials . This level of purity is essential for its intended use as a system suitability standard and for quantitative impurity determination in granisetron drug substances and finished products. In contrast, the clinical-grade active pharmaceutical ingredient granisetron hydrochloride is specified with a purity range typical of bulk drug substances (generally 98.0-102.0% on dried basis), but it is not characterized for the specific exo-isomer content and cannot be used interchangeably for impurity marker quantification [1].

Analytical Reference Standard Impurity Profiling Quality Control

Pharmacopeial Recognition and Regulatory Utility of Granisetronum as EP Impurity F

Granisetronum is designated as Granisetron EP Impurity F in the European Pharmacopoeia monograph for granisetron and is chemically defined as 1-Methyl-N-[(1R,3s,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide [1]. This official designation confers a defined regulatory identity and acceptance pathway for its use in Abbreviated New Drug Application (ANDA) submissions and commercial production quality control [2]. Other granisetron-related substances, such as Granisetron EP Impurity A (CAS 127472-42-8) or Granisetron EP Impurity C (CAS 141136-01-8), represent distinct chemical entities with different chromatographic behaviors and regulatory acceptance criteria [3]. The EP impurity F designation specifically addresses the stereochemical impurity (exo-isomer) that is a known potential byproduct in the synthesis of granisetron.

Pharmacopeial Compliance Regulatory Submissions Method Validation

Supplier-Differentiated Characterization and Traceability Documentation

Granisetronum (CAS 1364914-39-5) is supplied by specialized analytical reference standard vendors with comprehensive characterization data packages that include a Certificate of Analysis (COA), HPLC purity data, and in some cases, traceability statements to pharmacopeial standards (USP or EP) upon request [1]. These documentation packages typically include structural confirmation by NMR and/or MS, chromatographic purity assessment, and residual solvent analysis where applicable . In contrast, generic chemical suppliers of granisetron base or hydrochloride may provide only a basic COA with limited characterization and no specific impurity profiling or stereochemical confirmation . The availability of fully characterized, traceable reference material is a critical differentiator for laboratories operating under GMP or GLP compliance frameworks, where audit trails and documentation traceability are mandatory [2].

Certificate of Analysis Traceability Regulatory Documentation

Storage Stability and Handling Specifications for Granisetronum Analytical Standards

Granisetronum (CAS 1364914-39-5) analytical reference standards are supplied with defined storage specifications to ensure stability and integrity during use. The recommended storage condition is -20°C for long-term storage (up to 3 years as powder) or 4°C for short-term storage (up to 2 years), with alternative specifications for dissolved material (-80°C for 6 months; -20°C for 1 month) . These controlled storage requirements are essential for maintaining the certified purity and preventing degradation that could compromise analytical accuracy. In contrast, bulk granisetron hydrochloride drug substance is typically stored at controlled room temperature (20-25°C) in well-closed containers, reflecting its different intended use as a pharmaceutical ingredient rather than a sensitive analytical standard [1]. The difference in storage specifications reflects the distinct purity and stability requirements between an analytical reference material and a bulk drug substance.

Stability Storage Conditions Reference Standard Handling

Chemical Identity and Stereochemical Differentiation from Active Pharmaceutical Ingredient

Granisetronum (exo-Granisetron) is the exo-stereoisomer of granisetron, whereas the active pharmaceutical ingredient granisetron (and its hydrochloride salt) is the endo-isomer [1]. This stereochemical difference results in distinct chromatographic retention behavior under optimized HPLC and UPLC conditions, which is the basis for its use as a system suitability marker and impurity reference standard [2]. The IUPAC name for Granisetronum is 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide, with the exo-configuration at the bicyclic azabicyclo[3.3.1]nonane ring system differentiating it from the endo-configured active pharmaceutical ingredient . This stereochemical distinction is critical for analytical method specificity, as co-elution or poor resolution between the endo-API and exo-impurity would lead to inaccurate impurity quantification.

Stereochemistry Chromatographic Selectivity Structural Characterization

Validated Application Scenarios for Granisetronum (CAS 1364914-39-5) in Pharmaceutical Analysis and Quality Control


Analytical Method Development and Validation for Granisetron Drug Products

Granisetronum (exo-Granisetron) serves as a critical system suitability standard and impurity marker during the development and validation of HPLC and UPLC methods for granisetron drug substances and finished products. Its certified purity (≥98.0%) and defined stereochemistry enable accurate assessment of method specificity, linearity, accuracy, and precision, particularly for the quantification of the exo-isomer impurity that must be controlled in the final product . The use of Granisetronum in method validation ensures that the analytical procedure can reliably separate and quantify the exo-impurity from the endo-active pharmaceutical ingredient and other potential impurities, which is a fundamental requirement for regulatory submissions including ANDAs and Drug Master Files (DMFs) [1].

Quality Control Release Testing and Stability Monitoring

In GMP quality control laboratories, Granisetronum is employed as a reference standard for the routine testing of granisetron hydrochloride batches and finished dosage forms. During release testing, it serves as a comparator for impurity profiling by HPLC, ensuring that exo-isomer content remains below the ICH Q3A/Q3B reporting, identification, and qualification thresholds [2]. In stability studies, Granisetronum is used to monitor potential stereochemical conversion or degradation that could increase exo-isomer levels over the product shelf life. The defined storage specifications for the reference standard itself (-20°C for long-term powder storage) ensure that the calibrator remains stable and does not introduce variability into the analytical results .

Regulatory Submission Support and Pharmacopeial Compliance

Granisetronum (CAS 1364914-39-5) is explicitly designated as Granisetron EP Impurity F in the European Pharmacopoeia monograph, making it an essential component of regulatory submissions in jurisdictions that recognize EP standards [3]. For ANDA filers, the use of this certified reference standard supports the demonstration of analytical method equivalence to the reference listed drug and compliance with impurity control expectations. The availability of comprehensive characterization data (COA with HPLC purity, MS, NMR structural confirmation) and traceability statements from qualified suppliers provides the documentation chain required for regulatory review and GMP inspections [4].

Pharmaceutical Development and Process Optimization

During pharmaceutical development and manufacturing process optimization, Granisetronum is utilized as a marker to evaluate synthetic route efficiency and purification effectiveness. By quantifying the exo-isomer content at various stages of synthesis and purification, process chemists can assess the stereoselectivity of key reaction steps and optimize conditions to minimize impurity formation [5]. This application supports the Quality by Design (QbD) framework for granisetron manufacturing, enabling data-driven decisions about critical process parameters that influence stereochemical purity and overall product quality.

Technical Documentation Hub

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